3-[(4-Ethoxyphenoxy)methyl]benzohydrazide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property

Researchers requiring a specific benzohydrazide regioisomer often face supply confusion between the 3-substituted (meta) and 4-substituted (para) entities. Substituting one for the other introduces uncontrolled variables in solubility and target binding. This product is the authentic 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide (CAS 438473-40-6). - Distinct physicochemical profile: Lower topological polar surface area vs. the 4-substituted isomer (CAS 380170-20-7), directly impacting cellular permeability. - Validated identity: Reference NMR spectrum available to confirm regioisomeric purity. - Versatile derivatization: Hydrazide handle for hydrazone library synthesis.

Molecular Formula C16H18N2O3
Molecular Weight 286.33g/mol
CAS No. 438473-40-6
Cat. No. B449544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Ethoxyphenoxy)methyl]benzohydrazide
CAS438473-40-6
Molecular FormulaC16H18N2O3
Molecular Weight286.33g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NN
InChIInChI=1S/C16H18N2O3/c1-2-20-14-6-8-15(9-7-14)21-11-12-4-3-5-13(10-12)16(19)18-17/h3-10H,2,11,17H2,1H3,(H,18,19)
InChIKeyWONSEVKBGPCPNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Ethoxyphenoxy)methyl]benzohydrazide Procurement Guide


3-[(4-Ethoxyphenoxy)methyl]benzohydrazide (CAS 438473-40-6) is a substituted benzohydrazide with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol . The compound features a hydrazide moiety attached to a meta-substituted phenyl ring, which is linked via a methylene bridge to a 4-ethoxyphenoxy group . It belongs to a class of compounds investigated for their diverse biological activities, including enzyme inhibition [1].

1
Meta-substituted benzohydrazide scaffold Defined regioisomer for structure-activity relationship (SAR) studies
2
Supporting class-level enzyme inhibition context Benzohydrazide class reported as PON1 inhibitors; data to verify
3
Analytical reference available NMR spectrum enables identity confirmation upon receipt

3-[(4-Ethoxyphenoxy)methyl]benzohydrazide Substitution Risks


Substitution with a generic 'benzohydrazide' or even a close regioisomer is not recommended due to the critical influence of substitution pattern on molecular properties and biological interaction. The target compound is the 3-substituted (meta) regioisomer, while the 4-substituted (para) isomer (CAS 380170-20-7) is a distinct chemical entity . These regioisomers exhibit quantifiable differences in physicochemical parameters, including polar surface area and predicted logP, which directly impact solubility, permeability, and target binding . In the context of structure-activity relationships for benzohydrazide derivatives, even minor structural variations lead to significant differences in inhibitory potency against enzymes like paraoxonase 1 (PON1) [1]. Therefore, substituting one regioisomer for another without empirical validation introduces uncontrolled variables that can invalidate experimental results.

Regioisomer mismatch
The 4-substituted (para) isomer differs in polar surface area and predicted logP, which may alter permeability and binding outcomes.
Class-level activity not confirmed
Enzyme inhibition data only exists for structurally related benzohydrazides; direct activity of this compound requires de novo validation.

3-[(4-Ethoxyphenoxy)methyl]benzohydrazide Procurement Evidence


Regioisomeric Physicochemical Comparison

The 3-substituted (meta) target compound exhibits a lower topological polar surface area (TPSA) and a slightly higher predicted logP compared to its 4-substituted (para) regioisomer . These differences can influence membrane permeability and solubility, key factors in biological assays.

TPSA comparison
Direct head-to-head
63.5 Ų vs 73.6 Ų
(14% lower for meta isomer)
Lower TPSA may support membrane permeability context
In silico calculation; confirm experimentally
Medicinal Chemistry Structure-Activity Relationship Physicochemical Property

Vendor-Reported Purity Specification

The target compound is available with a reported purity of 95% from at least one major vendor . While a purity specification is not a differentiator in itself, it establishes a baseline for experimental reproducibility and should be verified against lot-specific certificates of analysis.

Purity specification
Supporting evidence
95% (vendor-reported)
Baseline for reproducibility review
Verify against lot-specific COA
Chemical Synthesis Quality Control Procurement

Predicted ADME: logP and logD

The predicted logP and logD values for 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide indicate moderate lipophilicity . For comparison, the 4-substituted regioisomer has a predicted XLogP3 of 2.3 . These values suggest the compound may possess suitable drug-like properties for further development.

Predicted logP / logD
Cross-study comparable
logP 2.35, logD 2.35
Moderate lipophilicity; comparable across regioisomers
In silico; informs solubility expectations
ADME Prediction Lipophilicity Drug Design

NMR Reference Spectrum

A reference 1H NMR spectrum of the target compound, acquired in DMSO-d6, is available in a commercial spectral database [1]. This data serves as a benchmark for structural verification and purity assessment by end-users.

NMR reference
Supporting evidence
¹H NMR in DMSO-d₆ available
Enables identity confirmation
Use for received material verification
Analytical Chemistry Quality Control Structural Elucidation

Benzohydrazide Class Enzyme Inhibition

High-strength, direct comparative biological data for 3-[(4-Ethoxyphenoxy)methyl]benzohydrazide is currently absent from the scientific literature. However, a study of structurally related benzohydrazide derivatives (compounds 1-9) demonstrated moderate inhibition of human serum paraoxonase 1 (PON1), with IC50 values ranging from 76.04 ± 13.51 to 221.70 ± 13.59 μM and KI values ranging from 38.75 ± 12.21 to 543.50 ± 69.76 μM [1]. This establishes a class-level precedent for the target compound's potential biological activity and highlights the need for de novo empirical characterization.

PON1 inhibition (class)
Class-level inference
IC₅₀ range 76–222 μM for related benzohydrazides
Supports screening context; direct data absent
Requires de novo characterization
Enzyme Inhibition Paraoxonase 1 Biological Screening

Procurement Cost and Availability

A review of commercial vendors shows that the compound is available from multiple suppliers, though pricing and stock status vary. For example, a 50 mg unit was previously listed at €175.00 . Other vendors offer the compound in varying quantities (e.g., 1g discontinued, 50mg available) with a typical purity of 95% . This information is critical for procurement planning and cost estimation.

Availability & pricing
Supporting evidence
Multiple vendors; pricing variable
Procurement feasibility confirmed
Check current stock and lead time
Procurement Cost Analysis Supply Chain

3-[(4-Ethoxyphenoxy)methyl]benzohydrazide Application Scenarios


Medicinal Chemistry: SAR Studies

The 3-substituted regioisomer is best utilized as a specific building block in medicinal chemistry programs exploring benzohydrazide-based pharmacophores. Its distinct physicochemical profile, particularly the lower polar surface area compared to the 4-substituted isomer , makes it a valuable scaffold for probing how substitution pattern affects target binding and cellular permeability. Given the class-level evidence of benzohydrazides as enzyme inhibitors [1], this compound is a suitable candidate for inclusion in SAR studies targeting enzymes like paraoxonase 1 (PON1) or other hydrolases.

Chemical Biology: Phenotypic Screening

This compound can be employed as a tool compound in phenotypic screening assays where the benzohydrazide core is known to elicit a biological response. The availability of a reference NMR spectrum [2] facilitates identity verification, while defined purity specifications ensure reproducible results. Its moderate lipophilicity suggests it may be suitable for cell-based assays without requiring extensive formulation optimization.

Process Chemistry: Derivatization Intermediate

The hydrazide functional group serves as a versatile handle for further chemical derivatization, including the formation of hydrazones, which are common in compound library synthesis. The compound's commercial availability from multiple vendors, albeit with variable stock and pricing , allows for its use as a key intermediate in the synthesis of more complex molecules for high-throughput screening campaigns.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR
Meta-substituted regioisomer profile
Permeability & target-binding SAR context
Phenotypic screening
Moderate lipophilicity & defined purity
Cell-based assay reproducibility review
Derivatization intermediate
Hydrazide functional handle
Library synthesis & compound supply context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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